molecular formula C9H18N2O4 B3087747 Dimethyl-pyrrolidin-2-ylmethyl-amine, oxalic acid CAS No. 1177324-17-2

Dimethyl-pyrrolidin-2-ylmethyl-amine, oxalic acid

Cat. No.: B3087747
CAS No.: 1177324-17-2
M. Wt: 218.25 g/mol
InChI Key: STNWHTRRVIYJAR-UHFFFAOYSA-N
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Description

Dimethyl-pyrrolidin-2-ylmethyl-amine, oxalic acid is a compound that combines the properties of dimethyl-pyrrolidin-2-ylmethyl-amine and oxalic acid. This compound is known for its unique chemical structure and properties, making it valuable in various scientific and industrial applications. The molecular formula of this compound is C9H18N2O4, and it has a molecular weight of 218.25 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl-pyrrolidin-2-ylmethyl-amine, oxalic acid typically involves the reaction of dimethyl-pyrrolidin-2-ylmethyl-amine with oxalic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The specific reaction conditions, such as temperature, pressure, and solvent, can vary depending on the desired yield and purity of the product .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions. The process may include steps such as purification and crystallization to obtain the compound in its pure form. The use of advanced equipment and techniques ensures high efficiency and consistency in the production process .

Chemical Reactions Analysis

Types of Reactions

Dimethyl-pyrrolidin-2-ylmethyl-amine, oxalic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various oxidized, reduced, and substituted forms of the compound .

Scientific Research Applications

Dimethyl-pyrrolidin-2-ylmethyl-amine, oxalic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of dimethyl-pyrrolidin-2-ylmethyl-amine, oxalic acid involves its interaction with specific molecular targets and pathways. The compound can bind to certain proteins or enzymes, affecting their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to dimethyl-pyrrolidin-2-ylmethyl-amine, oxalic acid include other pyrrolidine derivatives and oxalic acid derivatives. These compounds share some structural similarities but may have different chemical and biological properties .

Uniqueness

This compound is unique due to its specific combination of dimethyl-pyrrolidin-2-ylmethyl-amine and oxalic acid. This combination imparts distinct chemical and biological properties to the compound, making it valuable for various applications .

Properties

IUPAC Name

N,N-dimethyl-1-pyrrolidin-2-ylmethanamine;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2.C2H2O4/c1-9(2)6-7-4-3-5-8-7;3-1(4)2(5)6/h7-8H,3-6H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STNWHTRRVIYJAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1CCCN1.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Dimethyl-pyrrolidin-2-ylmethyl-amine, oxalic acid
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Dimethyl-pyrrolidin-2-ylmethyl-amine, oxalic acid

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